molecular formula C10H9F3O2 B11886793 cis-2-(Trifluoromethyl)chromane-4-OL

cis-2-(Trifluoromethyl)chromane-4-OL

Cat. No.: B11886793
M. Wt: 218.17 g/mol
InChI Key: ZEOOCEWBCFKVAA-VXNVDRBHSA-N
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Description

cis-2-(Trifluoromethyl)chroman-4-ol: is an organic compound with the molecular formula C10H9F3O2 and a molecular weight of 218.17 g/mol This compound is characterized by the presence of a trifluoromethyl group attached to a chroman ring system, which is a type of benzopyran

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of cis-2-(Trifluoromethyl)chroman-4-ol typically involves the following steps:

Industrial Production Methods:

In an industrial setting, the production of cis-2-(Trifluoromethyl)chroman-4-ol may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions:

cis-2-(Trifluoromethyl)chroman-4-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

cis-2-(Trifluoromethyl)chroman-4-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of cis-2-(Trifluoromethyl)chroman-4-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness:

cis-2-(Trifluoromethyl)chroman-4-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

(2R,4R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-ol

InChI

InChI=1S/C10H9F3O2/c11-10(12,13)9-5-7(14)6-3-1-2-4-8(6)15-9/h1-4,7,9,14H,5H2/t7-,9-/m1/s1

InChI Key

ZEOOCEWBCFKVAA-VXNVDRBHSA-N

Isomeric SMILES

C1[C@H](C2=CC=CC=C2O[C@H]1C(F)(F)F)O

Canonical SMILES

C1C(C2=CC=CC=C2OC1C(F)(F)F)O

Origin of Product

United States

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